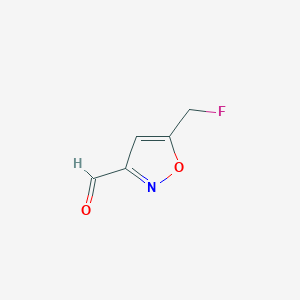

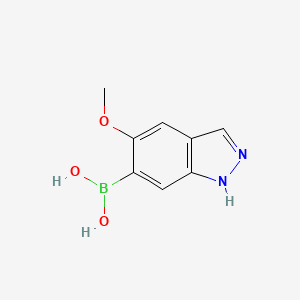

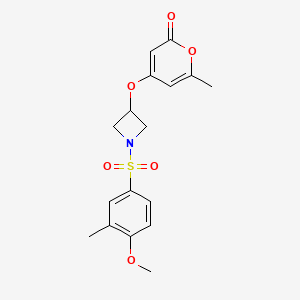

![molecular formula C17H15N3O2S2 B2374149 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895481-54-6](/img/structure/B2374149.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, commonly known as ABT-737, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. ABT-737 has been shown to selectively target and induce apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapies.

Scientific Research Applications

Synthesis and Antitumor Activity

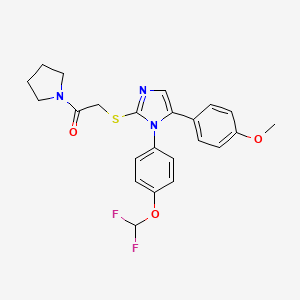

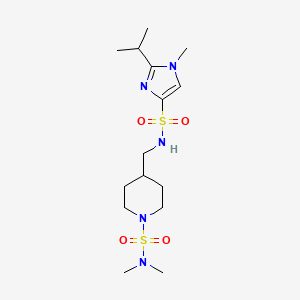

Derivatives of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide have been synthesized and evaluated for their antitumor activities. For example, Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Among these, certain compounds displayed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Biological Activities and Molecular Docking

Gull et al. (2016) synthesized a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, antibacterial, and urease inhibition. The compounds showed moderate to good activities in these bioassays, with significant urease inhibition activity. Molecular docking studies were performed to understand the mechanism of urease inhibition, revealing that H-bonding with the enzyme is crucial for its inhibition (Gull et al., 2016).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

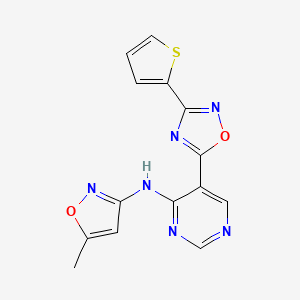

Janardhan et al. (2014) explored the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block. This work demonstrated the versatility of N-(benzo[d]thiazol-2-yl)acetamides in synthesizing complex heterocyclic structures, which could have various scientific and pharmacological applications (Janardhan et al., 2014).

Antimicrobial and Antioxidant Activities

Research has also focused on evaluating the antimicrobial and antioxidant properties of these compounds. For instance, Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety and screened them for antibacterial and antifungal activities. Several compounds exhibited significant activities, highlighting the potential of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide derivatives as antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-11(21)18-12-7-8-14-15(9-12)24-17(19-14)20-16(22)10-23-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEIJEYJCHSSMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)

![2-Oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2374077.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2374078.png)

![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/no-structure.png)

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)